2-(4-Chlorophenoxy)-2-methyl-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one
Description
This compound is a propan-1-one derivative featuring a 4-chlorophenoxy group, a methyl substituent at the α-carbon, and a 3-(2-methylpropanesulfonyl)piperidin-1-yl moiety. Its synthesis likely involves multi-step reactions, including sulfonylation of piperidine and condensation with chlorophenoxy precursors, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO4S/c1-14(2)13-26(23,24)17-6-5-11-21(12-17)18(22)19(3,4)25-16-9-7-15(20)8-10-16/h7-10,14,17H,5-6,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOPVXFCUVJVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
Piperidine vs. Piperazine/Diazepane : The target’s 3-(2-methylpropanesulfonyl)piperidine group distinguishes it from analogs with piperazine (e.g., ) or diazepane (e.g., ) cores. Piperidine’s conformational rigidity may enhance binding specificity compared to more flexible diazepane derivatives.
Sulfonyl Group : The 2-methylpropanesulfonyl moiety in the target is absent in analogs like Tolperisone Impurity 3 , which instead features a simple piperidine ring. Sulfonyl groups often improve solubility and metabolic stability.
Chlorophenoxy Substituent: The 4-chlorophenoxy group is shared with the diazepane analog but differs from methylsulfanyl-phenoxy in or fluorophenyl-piperazine in . Chlorine’s electron-withdrawing effects may influence electronic interactions in receptor binding.
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